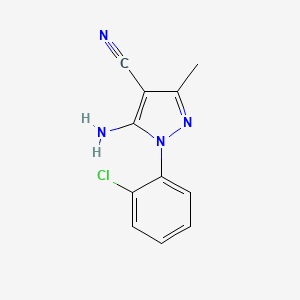

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole

Descripción general

Descripción

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves the reaction of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with an amine source under controlled conditions. One common method involves the use of pyridine as a solvent and microwave heating at 120°C to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in maintaining the regioselectivity and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

One of the primary applications of 5-amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is its role as an anti-inflammatory agent. Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects in animal models.

Case Study: Efficacy in Animal Models

In a controlled study, the compound was administered to rats with induced arthritis. The results indicated a marked decrease in paw swelling and inflammation scores compared to control groups, with the mean grade of inflammation significantly reduced . This suggests that this compound could be a viable candidate for developing new anti-inflammatory therapies.

Antiviral Activity

Another promising application of this compound is its antiviral properties, particularly against viral pathogens such as the Tobacco Mosaic Virus (TMV).

Synthesis and Testing

Recent studies have synthesized various derivatives of the compound, which were tested for their antiviral activity. For instance, compounds designed from this compound exhibited significant inhibitory effects against TMV at concentrations around 500 µg/mL .

Molecular Mechanism

Molecular docking studies revealed that these compounds interact effectively with viral proteins, suggesting a mechanism through which they inhibit viral replication. This interaction highlights the potential for further development into antiviral agents .

Synthetic Utility

The versatility of this compound also extends to its role in synthetic chemistry.

Diversity-Oriented Synthesis

The compound serves as a key intermediate in the synthesis of various heterocycles. Its ability to undergo diverse reactions allows chemists to create a wide range of functionalized pyrazoles and related structures . This synthetic flexibility is crucial for drug discovery and development.

Applications in Drug Development

The derivatives synthesized from this compound have shown promise in various biological assays, indicating their potential as lead compounds for further pharmacological evaluation. The structural modifications can enhance bioactivity and selectivity towards specific biological targets .

Mecanismo De Acción

The mechanism of action of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile

- 7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

Uniqueness

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to their active sites, thereby inhibiting their activity. This mechanism is essential for its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MCF7 (breast cancer) : The compound demonstrated a GI50 value of 3.79 µM, indicating potent growth inhibition.

- NCI-H460 (lung cancer) : Exhibited an LC50 value of 42.30 µM, showcasing its potential in lung cancer treatment .

Table 1 summarizes the cytotoxicity results against different cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 | 3.79 | 12.50 | - |

| SF-268 | - | - | - |

| NCI-H460 | - | - | 42.30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant activity against various microbial strains, which is crucial for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of various pyrazole derivatives found that those derived from this compound exhibited moderate toxicity in PE/CA-PJ41 cells compared to HePG2 cells, suggesting a selective action against certain cancer types .

- Structure-Activity Relationship (SAR) : Research has established a SAR for pyrazole derivatives, indicating that modifications to the pyrazole ring can enhance biological activity. For example, introducing different substituents on the phenyl ring significantly affects anticancer potency .

- Antiviral Activity : The compound has been explored for antiviral applications, particularly against the Tobacco Mosaic Virus (TMV). Preliminary assays showed promising results, with certain derivatives demonstrating superior activity compared to standard antiviral agents .

Propiedades

IUPAC Name |

5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBLBGKEQSQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674523 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107856-31-5 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.